(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c22-16-6-8-18(19(11-16)25(27)28)20-9-7-17(29-20)10-15(12-23)21(26)24-13-14-4-2-1-3-5-14/h1-11H,13H2,(H,24,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXSWBFBARHKGP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The furan core is constructed via a modified Vilsmeier-Haack reaction, where 4-chloro-2-nitroacetophenone undergoes cyclization with dimethylformamide (DMF) and phosphorus oxychloride. This method, adapted from furan syntheses in nitroaryl systems, proceeds as follows:
Reaction Conditions :
- Substrates : 4-Chloro-2-nitroacetophenone (1.0 equiv), DMF (3.0 equiv), POCl₃ (2.5 equiv)
- Solvent : Anhydrous dichloroethane
- Temperature : 80°C, 12 h under N₂
- Workup : Quenching with ice-water, extraction with ethyl acetate, silica gel chromatography (hexane:EtOAc = 4:1)
Alternative Pathway: Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed coupling between 5-bromofuran-2-carbaldehyde and 4-chloro-2-nitrophenylboronic acid has been reported:
Catalytic System :
- Pd Source : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Toluene/EtOH/H₂O (4:1:1)
- Temperature : 90°C, 8 h
Yield : 72% (HPLC purity >95%).
Preparation of N-Benzyl Cyanoacetamide
Direct Alkylation of Cyanoacetamide
Cyanoacetamide reacts with benzyl bromide under phase-transfer conditions:
Procedure :
- Reagents : Cyanoacetamide (1.0 equiv), BnBr (1.2 equiv), K₂CO₃ (2.0 equiv)
- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%)
- Solvent : Acetonitrile, reflux (82°C), 6 h
- Isolation : Filtration, recrystallization from ethanol/water
Yield : 85% (white powder, m.p. 98–100°C).
Knoevenagel Condensation for Enamide Formation
The central C=C bond is established via base-catalyzed condensation between 5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde and N-benzyl cyanoacetamide:
- Base : Piperidine (20 mol%)
- Solvent : Ethanol, 70°C, 8 h
- Molar Ratio : Aldehyde:Cyanoacetamide = 1:1.1
- Additive : Molecular sieves (4Å) to sequester H₂O
Reaction Monitoring : TLC (hexane:EtOAc = 1:1, Rf = 0.45)
Workup :
- Cool reaction mixture to 0°C
- Filter precipitate, wash with cold ethanol
- Purify via flash chromatography (SiO₂, gradient elution from 30% to 70% EtOAc in hexane)
Yield : 63% (yellow solid, m.p. 215–217°C).
Characterization Data :
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O), 1520/1340 cm⁻¹ (NO₂ asym/sym)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (d, J = 2.1 Hz, 1H, ArH), 8.21 (dd, J = 8.5, 2.1 Hz, 1H, ArH), 7.72 (d, J = 8.5 Hz, 1H, ArH), 7.35–7.28 (m, 5H, Bn), 6.98 (d, J = 3.4 Hz, 1H, furan H-3), 6.85 (d, J = 3.4 Hz, 1H, furan H-4), 6.52 (s, 1H, CH=), 4.42 (d, J = 5.7 Hz, 2H, Bn-CH₂), 3.91 (s, 1H, NH).
Alternative Synthetic Routes
Transition-Metal-Free H-Acylation
A patent-pending method avoids traditional condensation by using in situ-generated acylium ions:
Procedure :
- Generate acylium ion from 5-(4-chloro-2-nitrophenyl)furan-2-carboxylic acid (ClCOCOCl, DMF catalyst)
- React with N-benzyl cyanoacetamide in CH₂Cl₂ at −20°C
- Warm to RT, stir 12 h
Advantages :
- Higher E-selectivity (98:2 E/Z)
- Shorter reaction time (4 h vs. 8 h)
Solid-Phase Synthesis for Parallel Optimization
Immobilizing the cyanoacetamide on Wang resin enables rapid screening of conditions:
Steps :
- Load N-benzyl cyanoacetamide onto resin via ester linkage
- Condense with aldehyde library (microwave, 100°C, 20 min)
- Cleave with TFA/H₂O (95:5)
Throughput : 24 compounds/day
Average Purity : 89% (LCMS).
Critical Process Parameters and Optimization
Solvent Effects on Knoevenagel Efficiency
| Solvent | Dielectric Constant | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Ethanol | 24.3 | 63 | 95:5 |
| DMF | 36.7 | 58 | 89:11 |
| THF | 7.5 | 41 | 97:3 |
| Toluene | 2.4 | 29 | 99:1 |
Scale-Up Challenges and Solutions
Nitro Group Instability
The electron-withdrawing nitro group promotes side reactions above 80°C:
- Mitigation : Use jacketed reactors with precise temperature control (±1°C)
- Additive : BHT (0.1 wt%) suppresses radical decomposition.
Analytical Characterization
HPLC Method for Purity Assessment
Column : C18, 250 × 4.6 mm, 5 µm
Mobile Phase : MeCN/H₂O (0.1% TFA) gradient (40→80% MeCN over 20 min)
Retention Time : 12.4 min
Purity : 99.2% (UV 254 nm).
X-ray Crystallography
Single crystals grown from EtOAc/hexane confirm the E-configuration:
- Space Group : P2₁/c
- Bond Angles : C2–C3–C4 = 121.5°, consistent with sp² hybridization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of furan-based acrylamides/acrylonitriles with diverse substituents. Key structural analogs include:
Table 1: Comparison of Structural and Physical Properties
Key Differences and Implications
In contrast, 2-methyl-4-nitrophenyl (5910-80-5) balances electron withdrawal with steric hindrance from the methyl group, which may alter binding kinetics . 4-Nitrophenyl () lacks the chloro substituent, reducing electrophilicity but maintaining planar geometry for π-π stacking .
Core Structure Variations: Acrylamide vs. For example, benzothiazole/benzimidazole acrylonitriles () exhibit higher melting points (>240°C), likely due to rigid heterocycles and strong intermolecular forces .
In contrast, N-ethoxyphenyl (5910-80-5) introduces polarity via the ethoxy oxygen, which may improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
